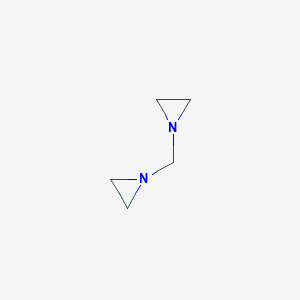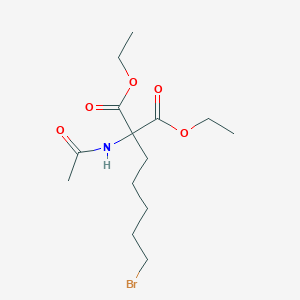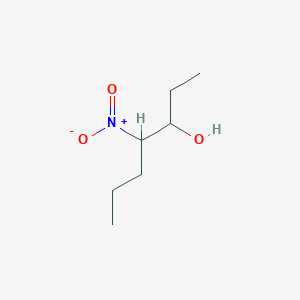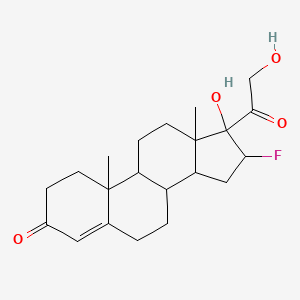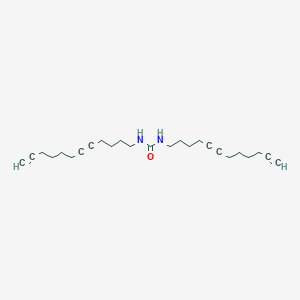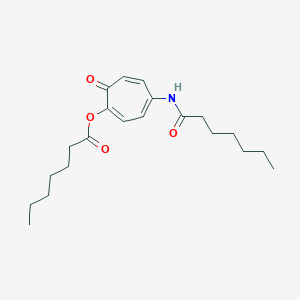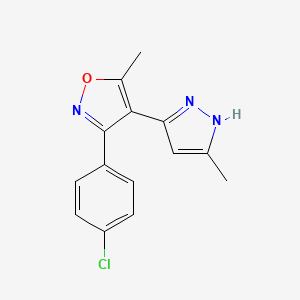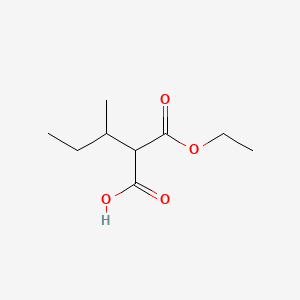![molecular formula C18H13NO2 B14744428 2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline CAS No. 240-45-9](/img/structure/B14744428.png)
2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline is a complex heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound features a unique structure with fused dioxolo and isoquinoline rings, making it an interesting subject for synthetic and medicinal chemists .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline typically involves multi-step reactions starting from simpler isoquinoline derivatives. One common approach is the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water . Another method involves the use of acryloyl benzamides as key substrates, which undergo radical cascade reactions to form the desired isoquinoline structure .
Industrial Production Methods
Industrial production of this compound may involve the optimization of these synthetic routes to achieve higher yields and purity. The use of environmentally friendly solvents and catalysts is also a focus to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, such as kinases, which play a role in cell signaling and proliferation. The compound’s unique structure allows it to bind to specific receptors and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of the isoquinoline family, known for its wide range of biological activities.
Benzimidazo[2,1-a]isoquinoline: A similar compound with a fused benzimidazole ring, studied for its anti-cancer properties.
Tetrahydroisoquinoline: A reduced form of isoquinoline, known for its presence in natural alkaloids and medicinal properties.
Uniqueness
2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline stands out due to its fused dioxolo ring, which imparts unique chemical and biological properties. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development .
Properties
CAS No. |
240-45-9 |
|---|---|
Molecular Formula |
C18H13NO2 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,12,14,16,18,20-octaene |
InChI |
InChI=1S/C18H13NO2/c1-2-4-14-12(3-1)7-8-19-10-15-13(9-16(14)19)5-6-17-18(15)21-11-20-17/h1-9H,10-11H2 |
InChI Key |
DITPNBPFLFPELP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC3=C2OCO3)C=C4N1C=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Nitro-2-(2-{1-[(E)-(5-nitropyridin-2-yl)diazenyl]naphthalen-2-yl}hydrazinyl)pyridine](/img/structure/B14744374.png)
